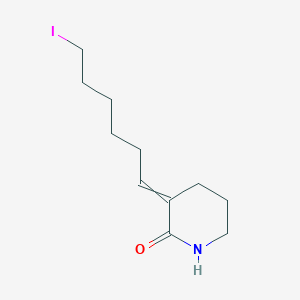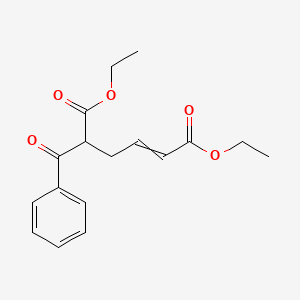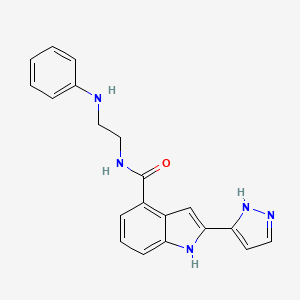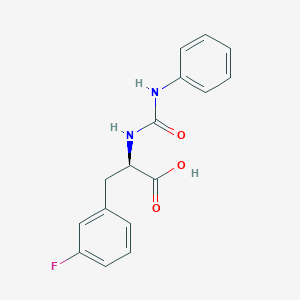![molecular formula C20H30O8 B14227307 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde CAS No. 827572-72-5](/img/structure/B14227307.png)
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde: is an organic compound with a complex structure that includes multiple ethoxyethoxy groups attached to a terephthalaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde typically involves the reaction of 2,5-dihydroxyterephthalaldehyde with 1-bromo-2-(2-ethoxyethoxy)ethane. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the terephthalaldehyde are replaced by the ethoxyethoxy groups.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalic acid.
Reduction: 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its multiple ethoxyethoxy groups allow for the formation of flexible and stable polymers. In drug delivery, it can form complexes with drugs, enhancing their solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde
- 2,5-Bis[2-(2-butoxyethoxy)ethoxy]terephthalaldehyde
- 2,5-Bis[2-(2-propoxyethoxy)ethoxy]terephthalaldehyde
Uniqueness
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde is unique due to its specific ethoxyethoxy groups, which provide distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of flexible polymers or in drug delivery systems.
Propriétés
Numéro CAS |
827572-72-5 |
|---|---|
Formule moléculaire |
C20H30O8 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
2,5-bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde |
InChI |
InChI=1S/C20H30O8/c1-3-23-5-7-25-9-11-27-19-13-18(16-22)20(14-17(19)15-21)28-12-10-26-8-6-24-4-2/h13-16H,3-12H2,1-2H3 |
Clé InChI |
BLGRAMDBMPOOGA-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOC1=CC(=C(C=C1C=O)OCCOCCOCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)

![2-{[6-(Azidomethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14227242.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)

![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)


![N-[3-(Trimethoxysilyl)propyl]propan-2-imine](/img/structure/B14227292.png)

![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)

![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
